Raltegravir-d4

Description

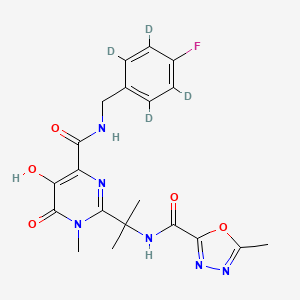

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[5-hydroxy-1-methyl-6-oxo-4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylcarbamoyl]pyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFFBEXEKNGXKS-KDWZCNHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC(=O)C2=C(C(=O)N(C(=N2)C(C)(C)NC(=O)C3=NN=C(O3)C)C)O)[2H])[2H])F)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Raltegravir-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of Raltegravir-d4 as an internal standard in the quantitative bioanalysis of the antiretroviral drug, Raltegravir. By leveraging the principles of isotope dilution mass spectrometry, this compound ensures the accuracy and reliability of analytical data, a critical aspect of drug development and clinical research.

The Fundamental Role of an Internal Standard in Bioanalysis

In quantitative analysis, particularly in complex biological matrices such as plasma or serum, an internal standard (IS) is a compound of known concentration added to a sample prior to analysis. Its primary function is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.

Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays. The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a different mass, allowing for its distinct detection by a mass spectrometer.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard lies in its ability to co-elute with the unlabeled Raltegravir during chromatographic separation and exhibit identical ionization efficiency in the mass spectrometer's ion source. This co-behavior allows it to compensate for variations at multiple stages of the analytical process:

-

Sample Preparation: During extraction procedures like liquid-liquid extraction (LLE) or protein precipitation (PPT), any loss of Raltegravir will be mirrored by a proportional loss of this compound.

-

Chromatographic Separation: Minor variations in injection volume or retention time during liquid chromatography (LC) will affect both the analyte and the internal standard equally.

-

Mass Spectrometric Detection: Fluctuations in the ionization efficiency within the mass spectrometer (MS) source, often caused by matrix effects from endogenous components of the biological sample, will suppress or enhance the signal of both Raltegravir and this compound to the same extent.

By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities vary. This principle is the cornerstone of isotope dilution mass spectrometry.

Experimental Protocols

The following sections outline typical experimental protocols for the quantification of Raltegravir in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2]

Preparation of Standard and Quality Control Solutions

-

Stock Solutions: Prepare individual stock solutions of Raltegravir and this compound in a suitable solvent such as methanol or a methanol:water (50:50, v/v) mixture at a concentration of 1 mg/mL.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions of Raltegravir by serially diluting the stock solution with the diluent to create calibration standards covering the desired concentration range (e.g., 2.0–6000 ng/mL).[1]

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the diluent.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking known amounts of Raltegravir into blank biological matrix (e.g., human plasma).

Sample Preparation

A common method for extracting Raltegravir from plasma is liquid-liquid extraction:

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a specific volume of the internal standard working solution (e.g., 25 µL of 100 ng/mL this compound).

-

Vortex the mixture for 30 seconds.

-

Add an extraction solvent, such as a mixture of methylene chloride and n-hexane.[1]

-

Vortex vigorously for a specified time (e.g., 5 minutes) to ensure thorough mixing and extraction.

-

Centrifuge the samples to separate the organic and aqueous layers (e.g., at 10,000 rpm for 5 minutes).

-

Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen gas at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL) and vortex to dissolve the contents.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS conditions:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Chromolith RP-18e (100 mm × 4.6 mm) or equivalent[1] |

| Mobile Phase | A mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile)[2] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40°C |

| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), can be either positive or negative mode. Negative mode has been shown to be effective.[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Raltegravir: m/z 443.1 → 316.1[1]Raltegravir-d3 (as a proxy for d4): m/z 446.1 → 319.0[1] |

| Ion Source Temp. | 500 - 550°C |

Data Presentation

The following tables summarize typical quantitative data from method validation studies for Raltegravir using a deuterated internal standard.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Raltegravir | 2.0 - 6000[1] | ≥ 0.9978[1] | 2.0[1] |

| Raltegravir | 5 - 2560[2] | > 0.995[2] | 5[2] |

| Raltegravir | 0.0023 - 9.2[3] | Not specified | 0.0023[3] |

Table 2: Accuracy and Precision

| Analyte | Concentration Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Raltegravir | Low QC | 3.64[1] | 103.9[1] | 2.4 - 11.2[2] | 2.5 - 12.9[2] |

| Raltegravir | Medium QC | 2.77[1] | 98.3[1] | 2.4 - 11.2[2] | 2.5 - 12.9[2] |

| Raltegravir | High QC | 3.12[1] | 99.5[1] | 2.4 - 11.2[2] | 2.5 - 12.9[2] |

Table 3: Recovery and Matrix Effect

| Analyte | Internal Standard | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |

| Raltegravir | Raltegravir-d3 | 92.6[1] | 0.992 - 0.999[1] |

| Raltegravir-d3 | - | 91.8[1] | - |

Visualizations

The following diagrams illustrate key workflows and relationships in the bioanalysis of Raltegravir using this compound as an internal standard.

Caption: Experimental workflow for Raltegravir quantification.

Caption: Raltegravir and this compound relationship.

Caption: Raltegravir metabolism vs. analytical stability.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Raltegravir. Its mechanism of action is rooted in the principles of isotope dilution, where its chemical identity to the analyte ensures that it accurately reflects and corrects for variations throughout the analytical procedure. The use of this compound in LC-MS/MS assays provides the high level of accuracy, precision, and robustness required for regulated bioanalysis in drug development and clinical research, ultimately contributing to the reliable assessment of Raltegravir's pharmacokinetic profile.

References

- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Raltegravir-d4 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Raltegravir-d4 in research, focusing on its critical role as an internal standard in the quantitative analysis of the antiretroviral drug Raltegravir. This document details the underlying principles of its use, experimental methodologies, and data presentation for bioanalytical assays.

Introduction to Raltegravir and the Need for a Deuterated Standard

Raltegravir is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs). It is a key component in combination therapies for the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate measurement of Raltegravir concentrations in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

To achieve the high degree of accuracy and precision required in these bioanalytical methods, a stable isotope-labeled internal standard is indispensable. This compound, a deuterated analog of Raltegravir, serves this purpose.

The Core Function of this compound: An Internal Standard

In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The ideal internal standard has physicochemical properties very similar to the analyte of interest but is distinguishable by the detector.

This compound is chemically identical to Raltegravir, except that four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher molecular weight (an increase of approximately 4 Daltons) but with nearly identical chromatographic retention time and ionization efficiency to the parent drug.[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte (Raltegravir) and the internal standard (this compound).

The primary purpose of using this compound is to correct for variability during the analytical process, including:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

-

Injection Volume: Minor variations in the volume of sample injected into the LC system.

-

Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting components from the biological matrix.

-

Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over time.

By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reproducible quantification.

Experimental Protocol: Quantification of Raltegravir using this compound

The following outlines a typical experimental workflow for the quantification of Raltegravir in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is a composite based on established methodologies for Raltegravir analysis.

Materials and Reagents

-

Raltegravir reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (or other suitable mobile phase modifier)

-

Human plasma (or other biological matrix)

-

Reagents for sample extraction (e.g., protein precipitation agents like acetonitrile or methanol, or liquid-liquid extraction solvents)

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare concentrated stock solutions of Raltegravir and this compound in a suitable organic solvent (e.g., methanol).

-

Working Solutions: Serially dilute the Raltegravir stock solution to create a series of working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the this compound internal standard at a fixed concentration.

-

Calibration Standards and QCs: Spike blank biological matrix with the Raltegravir working solutions to create a calibration curve over the desired concentration range (e.g., 2.0–6000 ng/mL).[2][3] Prepare QCs at a minimum of three concentration levels (low, medium, and high).

Sample Preparation

-

Aliquoting: Aliquot a small volume of the study sample, calibration standard, or QC into a microcentrifuge tube.

-

Spiking: Add a precise volume of the this compound internal standard working solution to each tube (except for blank matrix samples used to assess interference).

-

Extraction: Perform a sample extraction procedure to remove proteins and other interfering substances. A common method is protein precipitation, where a volume of cold acetonitrile or methanol is added, followed by vortexing and centrifugation.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column).[2] The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid), run under either isocratic or gradient conditions to achieve separation of Raltegravir from other matrix components.[4][5]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in positive or negative ion mode.[2] The instrument is set to perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Raltegravir and this compound.

Data Presentation

Quantitative data from the LC-MS/MS analysis is crucial for method validation and sample analysis. The following tables summarize key parameters.

Table 1: Mass Spectrometric Parameters for Raltegravir and Deuterated Internal Standards

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Raltegravir | Positive | 445.2 | 361.2 |

| Raltegravir | Negative | 443.1 | 316.1 |

| Raltegravir-d3 (IS) | Negative | 446.1 | 319.0 |

| This compound (IS) | Positive (Predicted) | 449.2 | 365.2 |

| This compound (IS) | Negative (Predicted) | 447.1 | 320.1 |

Note: Mass transitions for this compound are predicted based on the established fragmentation patterns of Raltegravir and the +4 Da mass shift. The exact transitions would be optimized during method development.[2][4]

Table 2: Typical Validation Parameters for a Raltegravir Bioanalytical Method

| Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20% | 2.0 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (except LLOQ) | 2.4% to 11.2% |

| Inter-day Precision (%CV) | ≤ 15% (except LLOQ) | 2.4% to 11.2% |

| Accuracy (% Bias) | Within ± 15% (except LLOQ) | -12.9% to +12.9% |

| Mean Recovery | Consistent and reproducible | ~80-92% |

| Matrix Effect | IS-normalized factor close to 1 | 0.992 to 0.999 |

Data in the "Example Value" column are compiled from various published methods for Raltegravir analysis.[2][3][5]

Visualizing the Workflow and Logic

Graphviz diagrams are provided below to illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Bioanalytical workflow for Raltegravir quantification.

Caption: Logic of using an internal standard for correction.

Conclusion

This compound is a vital tool in modern bioanalytical research, enabling the accurate and precise quantification of the antiretroviral drug Raltegravir in complex biological matrices. Its use as an internal standard in LC-MS/MS methodologies is fundamental to obtaining reliable data for pharmacokinetic, toxicokinetic, and clinical studies. The detailed protocols and data presentation guidelines outlined in this document provide a framework for researchers and scientists to develop and validate robust bioanalytical assays, ultimately contributing to the effective development and clinical use of Raltegravir.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Raltegravir-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the antiretroviral drug Raltegravir and a detailed methodology for the preparation of its deuterated analog, Raltegravir-d4. The inclusion of a stable isotope-labeled internal standard is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. This document outlines the synthetic pathways, experimental protocols, and characterization data to support research and development in this area.

Introduction to Raltegravir

Raltegravir is a potent inhibitor of HIV integrase, an essential enzyme for viral replication. By blocking the strand transfer step of integration, Raltegravir prevents the insertion of the viral DNA into the host cell genome. Its efficacy and favorable safety profile have established it as a key component of antiretroviral therapy. For quantitative analysis in biological matrices, a stable isotope-labeled internal standard, such as this compound, is indispensable for accurate and reliable measurements using mass spectrometry-based assays.

Synthesis of Raltegravir

Several synthetic routes to Raltegravir have been reported, with many converging on the construction of the central hydroxypyrimidinone core followed by the introduction of the side chains. A common and efficient manufacturing route involves the reaction of key intermediates to build the core structure, followed by amidation and methylation steps.[1][2]

General Synthetic Strategy

A widely adopted strategy for Raltegravir synthesis involves the following key transformations:

-

Formation of the Oxadiazole Side Chain: Synthesis of the 5-methyl-1,3,4-oxadiazole-2-carbonyl moiety.

-

Construction of the Pyrimidinone Core: Cyclization reaction to form the central dihydroxypyrimidine ring system.

-

Amidation: Coupling of the pyrimidinone core with 4-fluorobenzylamine.

-

N-Methylation: Selective methylation of the pyrimidinone nitrogen.

The overall yield for multi-step syntheses of Raltegravir is typically in the range of 20-35%.[2]

Isotopic Labeling: Synthesis of this compound

The synthesis of this compound is achieved by incorporating a deuterated building block into one of the established synthetic routes of Raltegravir. The most logical and common position for deuterium labeling is the 4-fluorobenzyl group, as this part of the molecule is synthetically accessible and the deuterium labels are unlikely to be exchanged under physiological conditions. The key deuterated intermediate is 4-fluorobenzylamine-d4.

Synthesis of 4-Fluorobenzylamine-d4

The preparation of 4-fluorobenzylamine-d4 can be accomplished via a two-step process starting from commercially available 4-fluorobenzonitrile-d4.

Step 1: Deuteration of 4-Fluorobenzonitrile

While direct deuteration methods for benzonitriles exist, the most straightforward approach is to procure 4-fluorobenzonitrile-d4, which is commercially available from various suppliers of stable isotope-labeled compounds.

Step 2: Reduction of 4-Fluorobenzonitrile-d4 to 4-Fluorobenzylamine-d4

The reduction of the nitrile group to a primary amine is a well-established transformation. Several reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation being common choices.[3]

Experimental Protocol: Reduction of 4-Fluorobenzonitrile-d4

-

Materials: 4-Fluorobenzonitrile-d4, Lithium aluminum hydride (LiAlH4), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid (e.g., 10% H2SO4), Sodium hydroxide solution.

-

Procedure:

-

A solution of 4-fluorobenzonitrile-d4 in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the filter cake is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-fluorobenzylamine-d4.

-

-

Purification: The crude product can be purified by distillation under reduced pressure.

Synthesis of this compound

With 4-fluorobenzylamine-d4 in hand, it can be incorporated into the Raltegravir synthesis. The following protocol is based on a convergent synthetic approach where the deuterated amine is introduced in a late-stage amidation step.

Experimental Protocol: Synthesis of this compound

This protocol assumes the prior synthesis of the key intermediate, methyl 5-hydroxy-1-methyl-2-(1-methyl-1-((5-methyl-1,3,4-oxadiazole-2-carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate.

-

Materials: Methyl 5-hydroxy-1-methyl-2-(1-methyl-1-((5-methyl-1,3,4-oxadiazole-2-carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate, 4-Fluorobenzylamine-d4, a suitable solvent (e.g., methanol, ethanol, or a polar aprotic solvent like DMF), and a base if necessary (e.g., triethylamine).

-

Procedure:

-

The pyrimidinone intermediate is dissolved or suspended in the chosen solvent.

-

4-Fluorobenzylamine-d4 is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated. This may involve precipitation by the addition of an anti-solvent or by concentrating the reaction mixture and purifying the residue.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to achieve the desired purity for its use as an internal standard.

Data Presentation

Quantitative Data for Raltegravir Synthesis (Illustrative)

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Amidoxime Formation | 2-Amino-2-methylpropanenitrile, Hydroxylamine | 85-95 | >98 | [4] |

| 2 | Pyrimidinone Core Synthesis | Amidoxime, Dimethyl acetylenedicarboxylate, Heat | 60-70 | >95 | [4] |

| 3 | N-Methylation | Pyrimidinone intermediate, Methylating agent (e.g., Trimethylsulfoxonium iodide) | 80-90 | >99 | [4] |

| 4 | Amidation | Methylated pyrimidinone, 4-Fluorobenzylamine | 85-95 | >99 | [4] |

| Overall | - | - | ~35 | >99.5 | [2] |

Characterization Data for Raltegravir and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) | ¹H NMR (DMSO-d₆, δ ppm) |

| Raltegravir | C₂₀H₂₁FN₆O₅ | 444.42 | 445.1 [M+H]⁺ | 11.65 (t, 1H), 9.75 (s, 1H), 7.36 (dd, 2H), 7.14 (t, 2H), 4.48 (d, 2H), 3.43 (s, 3H), 2.58 (s, 3H), 1.73 (s, 6H)[5] |

| This compound | C₂₀H₁₇D₄FN₆O₅ | 448.45 | 449.1 [M+H]⁺ | 11.65 (t, 1H), 9.75 (s, 1H), 4.48 (s, 2H), 3.43 (s, 3H), 2.58 (s, 3H), 1.73 (s, 6H) (Aromatic signals for the fluorophenyl ring will be absent) |

Mandatory Visualizations

Synthetic Pathway of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improved synthesis of raltegravir | Journal of China Pharmaceutical University;(6): 297-301, 2009. | WPRIM [search.bvsalud.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: RALTEGRAVIR [orgspectroscopyint.blogspot.com]

An In-Depth Technical Guide to Raltegravir Metabolism and the Role of Deuterated Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of raltegravir, an integrase strand transfer inhibitor widely used in the treatment of HIV-1 infection. It delves into the key enzymatic processes governing its biotransformation, with a particular focus on the role of UDP-glucuronosyltransferase 1A1 (UGT1A1). Furthermore, this guide explores the application of deuterated raltegravir analogs, discussing their synthesis, analytical utility, and the theoretical basis for their potential to modulate the drug's pharmacokinetic profile through the kinetic isotope effect. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support research and development in this area.

Raltegravir Metabolism: A UGT1A1-Mediated Pathway

Raltegravir undergoes extensive metabolism, with the primary route of elimination being glucuronidation. Unlike many antiretroviral agents, raltegravir is not a substrate for cytochrome P450 (CYP) enzymes, which minimizes its potential for CYP-mediated drug-drug interactions.[1][2]

The main enzyme responsible for the metabolism of raltegravir is UDP-glucuronosyltransferase 1A1 (UGT1A1).[3] This enzyme catalyzes the covalent attachment of a glucuronic acid moiety to the hydroxyl group of raltegravir, forming a single major metabolite known as M2, or raltegravir-glucuronide.[2][3] This metabolite is pharmacologically inactive.[4] While UGT1A1 is the principal isoform involved, minor contributions from UGT1A3 and UGT1A9 have also been suggested.[1]

The metabolic clearance of raltegravir is significantly influenced by the genetic polymorphisms of the UGT1A1 gene. Individuals with genotypes associated with reduced UGT1A1 activity, such as the UGT1A1*28 allele, may exhibit higher plasma concentrations of raltegravir.[4][5][6]

Following oral administration, raltegravir is absorbed, and a significant portion is metabolized in the liver. The resulting raltegravir-glucuronide (M2) is then excreted in both urine and feces.[3] In the gastrointestinal tract, M2 can be hydrolyzed back to the parent raltegravir by gut bacteria, which may contribute to the observed inter-individual variability in plasma concentrations.[3]

Signaling Pathway Diagram

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of raltegravir has been extensively studied in healthy volunteers and HIV-1 infected patients. The following tables summarize key pharmacokinetic parameters.

Table 1: Single-Dose Pharmacokinetics of Raltegravir in Healthy Adults

| Dose | Cmax (μM) | Tmax (h) | AUC0-∞ (μM·h) | t1/2 (h) | Reference |

| 10 mg | 0.4 ± 0.2 | 1.0 (0.5-1.5) | 1.3 ± 0.5 | 7.1 | [7] |

| 100 mg | 2.9 ± 1.2 | 1.0 (0.5-2.0) | 11.2 ± 3.4 | 8.8 | [7] |

| 400 mg | 10.3 ± 5.8 | 1.0 (0.5-3.0) | 48.9 ± 19.1 | 9.2 | [7] |

| 800 mg | 17.8 ± 8.1 | 1.0 (0.5-3.0) | 91.8 ± 36.2 | 9.1 | [7] |

| 1600 mg | 28.5 ± 11.1 | 1.5 (1.0-4.0) | 179.2 ± 65.4 | 9.4 | [7] |

| Data are presented as mean ± SD for Cmax, AUC, and t1/2, and median (range) for Tmax. |

Table 2: Multiple-Dose (400 mg twice daily) Pharmacokinetics of Raltegravir in Healthy Adults

| Parameter | Value | Reference |

| Cmax (μM) | 10.3 ± 5.8 | [7] |

| C12h (μM) | 0.3 ± 0.2 | [7] |

| AUC0-12h (μM·h) | 26.9 ± 12.3 | [7] |

| Accumulation Ratio (AUC) | 1.1 | [7] |

| Data are presented as mean ± SD. |

Table 3: Effect of UGT1A1*28 Genotype on Raltegravir Pharmacokinetics (Single 400 mg dose)

| Genotype | AUC0-∞ (ng·h/mL) | Cmax (ng/mL) | C12h (ng/mL) | Reference |

| UGT1A11/1 | 3800 | 1400 | 80 | [6] |

| UGT1A128/28 | 5360 | 1960 | 153 | [6] |

| Data are presented as geometric means. |

The Role of Deuterated Raltegravir Analogs

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton. This seemingly minor difference in mass can have a significant impact on the chemical and physical properties of a molecule without altering its fundamental shape and biological activity. The substitution of hydrogen with deuterium at specific positions within a drug molecule can slow down its metabolism, a phenomenon known as the kinetic isotope effect (KIE).[8]

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. For drugs primarily cleared through metabolism, this can lead to a longer half-life, increased exposure (AUC), and potentially a reduced dosing frequency.

In the context of raltegravir, deuteration at positions susceptible to UGT1A1-mediated glucuronidation could theoretically slow down the formation of the inactive M2 metabolite, thereby prolonging the systemic exposure to the active drug. While studies specifically evaluating the therapeutic potential of deuterated raltegravir are not widely published, deuterated analogs, such as raltegravir-d3, are commonly used as internal standards in bioanalytical methods for the quantification of raltegravir in biological matrices.[9][10] This confirms the feasibility of synthesizing such analogs.

Logical Relationship Diagram

Experimental Protocols

In Vitro Metabolism of Raltegravir using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of raltegravir in human liver microsomes.

Materials:

-

Raltegravir

-

Pooled human liver microsomes (HLMs)

-

UDPGA (uridine 5'-diphosphoglucuronic acid), trisodium salt

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Alamethicin

-

Acetonitrile (ACN)

-

Internal standard (e.g., raltegravir-d3)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures:

-

On ice, prepare a master mix containing potassium phosphate buffer, MgCl2, and HLMs.

-

Prepare a separate solution of raltegravir in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.1%).

-

Prepare a solution of the cofactor, UDPGA.

-

-

Pre-incubation:

-

Add the raltegravir solution to the HLM master mix and pre-incubate for 5 minutes at 37°C in a shaking water bath to allow the compound to equilibrate with the microsomes.

-

-

Initiate the Reaction:

-

Start the metabolic reaction by adding the pre-warmed UDPGA solution to the incubation mixture.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quench the Reaction:

-

Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of raltegravir at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining raltegravir versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

UGT1A1 Inhibition Assay

This protocol provides a general framework for evaluating the potential of a test compound to inhibit UGT1A1-mediated raltegravir glucuronidation.

Materials:

-

Recombinant human UGT1A1 enzyme

-

Raltegravir (substrate)

-

Test compound (potential inhibitor)

-

UDPGA

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

MgCl2

-

Alamethicin

-

Positive control inhibitor (e.g., atazanavir)

-

LC-MS/MS system

Procedure:

-

Prepare Solutions:

-

Prepare stock solutions of raltegravir, the test compound at various concentrations, and the positive control inhibitor.

-

Prepare a master mix containing the buffer, MgCl2, and recombinant UGT1A1 enzyme.

-

-

Pre-incubation:

-

Add the test compound or positive control to the master mix and pre-incubate for 10 minutes at 37°C.

-

-

Initiate the Reaction:

-

Start the reaction by adding a mixture of raltegravir and UDPGA to the pre-incubated enzyme-inhibitor mix.

-

-

Incubation:

-

Incubate the reaction mixture for a predetermined time (within the linear range of metabolite formation) at 37°C.

-

-

Quench the Reaction:

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Process the samples as described in the metabolic stability protocol (vortex, centrifuge, collect supernatant).

-

-

LC-MS/MS Analysis:

-

Quantify the formation of the raltegravir-glucuronide (M2) metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of M2 formation at each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow Diagram

Conclusion

Raltegravir's metabolic profile is dominated by UGT1A1-mediated glucuronidation, a pathway that is both a key determinant of its pharmacokinetic variability and a potential target for optimization. Understanding the nuances of this metabolic process, including the impact of genetic polymorphisms, is crucial for its clinical application. The use of deuterated analogs of raltegravir presents an intriguing avenue for future research. By leveraging the kinetic isotope effect, it may be possible to develop a next-generation raltegravir with an improved pharmacokinetic profile, potentially leading to lower dosing, reduced pill burden, and improved patient adherence. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the metabolism of raltegravir and the potential of its deuterated analogs.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. natap.org [natap.org]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective and rapid determination of raltegravir in human plasma by liquid chromatography-tandem mass spectrometry in the negative ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Raltegravir in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raltegravir is a potent antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions as an integrase strand transfer inhibitor (INSTI), a class of drugs that blocks the crucial step of integrating the viral DNA into the host cell's genome, thereby halting viral replication.[3][4] Therapeutic drug monitoring of Raltegravir is essential to ensure optimal dosing, minimize toxicity, and manage drug-drug interactions. This application note describes a robust, sensitive, and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Raltegravir in human plasma, using Raltegravir-d4 as an internal standard (IS). The method is suitable for pharmacokinetic studies, bioequivalence studies, and routine clinical monitoring.[2][5]

Mechanism of Action: Raltegravir

Raltegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[3][4] The integrase enzyme carries out a two-step process: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently inserts the viral DNA into the host chromosome.[3] Raltegravir specifically inhibits the strand transfer step by binding to the divalent cations (Mg2+) in the enzyme's active site, preventing the formation of covalent bonds with the host DNA.[6] This action is highly specific as there is no equivalent enzyme in human cells.[6]

Caption: Mechanism of Raltegravir action within the HIV replication cycle.

Experimental Protocol

This protocol is based on a validated bioanalytical method for Raltegravir quantification in human plasma.[2]

Experimental Workflow

The overall workflow involves plasma sample preparation using liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.

Caption: Bioanalytical workflow for Raltegravir quantification.

Materials and Reagents

-

Standards: Raltegravir (≥98.5% purity), this compound (Internal Standard, IS).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (DCM, HPLC grade), n-Hexane (HPLC grade).

-

Reagents: Ammonium formate, Formic acid, Deionized water.

-

Biological Matrix: Drug-free human plasma with K3EDTA as an anticoagulant.

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Raltegravir and this compound in methanol.

-

Working Solutions:

-

Prepare serial dilutions of the Raltegravir stock solution with a 50:50 methanol:water mixture to create calibration standards (CS) and quality control (QC) samples.

-

Prepare a this compound working solution (e.g., 400 ng/mL) by diluting the stock solution.[2]

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a centrifuge tube.

-

Add 50 µL of the this compound internal standard working solution to all tubes except for the double blank. Vortex for 20 seconds.[2]

-

Add 50 µL of 0.1% formic acid in water and vortex for 20 seconds.[2]

-

Add 2.5 mL of an extraction solvent mixture of Dichloromethane and n-Hexane (50:50, v/v).[2]

-

Mix on a rotospin for 10 minutes.

-

Centrifuge the samples at approximately 3200 x g for 5 minutes at 10 °C.[2]

-

Transfer 2.0 mL of the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 500 µL of the mobile phase.

-

Inject the sample into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions

The chromatographic separation is achieved using a reversed-phase column with an isocratic mobile phase, allowing for a rapid run time.[2]

| Parameter | Condition |

| HPLC System | Shimadzu LC-VP or equivalent |

| Column | Chromolith RP-18e endcapped C18 (100 mm × 4.6 mm)[2] |

| Mobile Phase | 10 mM Ammonium Formate in water (pH 3.0) : Acetonitrile (30:70, v/v)[2] |

| Flow Rate | 1.2 mL/min (with an 85:15 split, directing ~180 µL/min to MS)[2] |

| Elution Mode | Isocratic |

| Column Temperature | 40 °C[2] |

| Injection Volume | 10 µL |

| Run Time | 2.0 minutes[2] |

Mass Spectrometric Conditions

An API-4000 triple quadrupole mass spectrometer or equivalent is used for detection, operating in the negative ionization mode.[2]

| Parameter | Condition |

| Mass Spectrometer | AB/MDS SCIEX API-4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Raltegravir: m/z 443.1 → 316.1[2]This compound IS: m/z 446.1 → 319.0 (for d3-IS)[2] |

| Collision Energy (CE) | Analyte-specific, requires optimization |

| Ion Source Temp. | 550 °C |

| Declustering Potential | -70 V |

| Entrance Potential | -10 V |

Data and Performance Characteristics

The method was validated according to regulatory guidelines, demonstrating excellent performance.[2]

Method Validation Summary

| Parameter | Result |

| Linearity Range | 2.0–6000 ng/mL[2] |

| Correlation Coefficient (r²) | ≥ 0.9978[2] |

| Lower Limit of Quant. (LLOQ) | 2.0 ng/mL[2] |

| Intra-day Precision (%CV) | 2.77% to 3.64%[2] |

| Inter-day Precision (%CV) | < 10.4%[5] |

| Intra-day Accuracy | 98.3% to 103.9%[2] |

| Inter-day Accuracy | 97.2% to 103.4%[5] |

| Mean Extraction Recovery | Raltegravir: 92.6%[2]Internal Standard: 91.8%[2] |

| Matrix Effect | No significant matrix effect observed[7][8] |

Stability

Raltegravir was found to be stable in plasma samples through three freeze-thaw cycles, for at least 8 hours at room temperature (short-term), and for a minimum of 15 days when stored at -20 °C and -70 °C (long-term).[9] Stock solutions demonstrated stability for at least 18 days at refrigerated temperatures.[2]

Conclusion

The described LC-MS/MS method provides a rapid, selective, and highly sensitive approach for the quantification of Raltegravir in human plasma. The simple liquid-liquid extraction procedure ensures high recovery and minimal matrix effects. With a short run time of 2.0 minutes, the method is well-suited for high-throughput analysis in clinical settings for therapeutic drug monitoring and for supporting pharmacokinetic and bioequivalence studies.[2][7] The validation data confirms that the method is accurate, precise, and reliable across a wide concentration range.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]

- 7. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nwpii.com [nwpii.com]

Application Note: Quantitative Analysis of Raltegravir in Human Plasma using a Validated LC-MS/MS Method with Raltegravir-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raltegravir is an antiretroviral drug from the class of integrase strand transfer inhibitors used in the treatment of HIV infection.[1][2] Accurate and precise quantification of Raltegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Raltegravir in human plasma. The method utilizes a stable isotope-labeled internal standard, Raltegravir-d4, to ensure high accuracy and precision.

Principle

The method involves the extraction of Raltegravir and the internal standard (this compound) from human plasma via protein precipitation or liquid-liquid extraction.[4][5] The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) in either positive or negative ionization mode. Quantification is achieved by comparing the peak area ratio of Raltegravir to this compound against a calibration curve constructed with known concentrations of the analyte.

Experimental Protocols

1. Materials and Reagents

-

Raltegravir reference standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

96-well plates or microcentrifuge tubes

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Raltegravir and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Raltegravir primary stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

Allow all plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Raltegravir (Positive Mode): m/z 445.3 → 109.5[3]

-

Raltegravir (Negative Mode): m/z 443.1 → 316.1[1]

-

This compound (Positive Mode, Predicted): m/z 449.3 → [Product Ion]*

-

This compound (Negative Mode, Predicted): m/z 447.1 → [Product Ion]* *Note: The product ion for this compound should be determined by direct infusion and optimization on the mass spectrometer.

-

-

Collision Gas: Argon.

-

Source Temperature: Optimized for the specific instrument.

-

Data Presentation

Table 1: Method Validation Parameters for Raltegravir Quantification

| Parameter | Result |

| Linearity Range | 2.0 - 6000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[1] |

| Intra-day Precision (%CV) | |

| Low QC (6.0 ng/mL) | < 15% |

| Medium QC (2500 ng/mL) | < 15% |

| High QC (5000 ng/mL) | < 15% |

| Inter-day Precision (%CV) | |

| Low QC (6.0 ng/mL) | < 15% |

| Medium QC (2500 ng/mL) | < 15% |

| High QC (5000 ng/mL) | < 15% |

| Accuracy (% Recovery) | |

| Low QC | 85 - 115% |

| Medium QC | 85 - 115% |

| High QC | 85 - 115% |

| Mean Extraction Recovery | > 85%[1] |

Table 2: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase |

| Mobile Phase | Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive or Negative |

| Raltegravir MRM Transition | m/z 445.3 → 109.5 (Positive) or m/z 443.1 → 316.1 (Negative)[1][3] |

| This compound MRM Transition | m/z 449.3 → [Optimized Product Ion] (Positive) or m/z 447.1 → [Optimized Product Ion] (Negative) |

| Dwell Time | 100 ms |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of Raltegravir.

Caption: Logical relationship of a standard calibration curve for quantification.

References

- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Raltegravir Analysis in Plasma using Raltegravir-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Raltegravir in human plasma samples using Raltegravir-d4 as an internal standard (IS) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Raltegravir is a potent antiretroviral drug, classified as an HIV integrase strand transfer inhibitor, used in the treatment of HIV-1 infection. Accurate quantification of Raltegravir in plasma is essential for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and instrument response. This document outlines a validated method for the precise and accurate determination of Raltegravir in human plasma.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Raltegravir in plasma.

Materials and Reagents

-

Raltegravir reference standard (≥98% purity)

-

This compound internal standard (≥98% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (drug-free, sourced from a reputable biobank)

-

Dichloromethane and n-hexane (for liquid-liquid extraction, if applicable)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size) is commonly used.[1]

Preparation of Standard and Quality Control Solutions

-

Stock Solutions: Prepare primary stock solutions of Raltegravir and this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Raltegravir stock solution with a mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 500 ng/mL) for spiking into plasma samples.

-

Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Raltegravir working standard solutions into blank human plasma. A typical calibration curve range is 2 to 6000 ng/mL.[2] QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract, potentially reducing matrix effects.

-

To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex.

-

Add 50 µL of 0.1% formic acid in water and vortex.

-

Add 2.5 mL of an extraction solvent mixture (e.g., dichloromethane and n-hexane, 50:50, v/v).[2]

-

Vortex or mix on a rotary spinner for 10 minutes.

-

Centrifuge at approximately 3000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 150 µL of the mobile phase.[2]

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that may require optimization for specific instrumentation.

Liquid Chromatography Parameters

| Parameter | Typical Value |

| Column | ZORBAX Eclipse XDB-C8 (50 mm x 2.1 mm; 5µm)[1] or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 24°C[1] |

| Elution | Gradient or Isocratic |

-

Example Gradient Elution: Start with 85% Mobile Phase A, decrease to 10% over 4 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[1]

Mass Spectrometry Parameters

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +5500 V (Positive Mode)[1] |

| Temperature | 450°C[1] |

| MRM Transitions | See Table 1 |

Table 1: Mass Spectrometric Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Raltegravir | 445.2 | 361.2 | Positive[3] |

| This compound | 449.2 | 365.2 | Positive (Predicted) |

| Raltegravir | 443.1 | 316.1 | Negative[2] |

| This compound | 447.1 | 320.0 | Negative (Predicted) |

Note: The mass transitions for this compound are predicted based on the addition of four deuterium atoms to the parent molecule and a corresponding shift in the fragment ion. These may need to be optimized on the specific mass spectrometer used.

Data Presentation

The following tables summarize the quantitative data from validated methods for Raltegravir analysis. While these data are from methods using Raltegravir-d3, they are representative of the performance expected with this compound.

Table 2: Method Validation Parameters

| Parameter | Method 1 (LLE, Negative Ionization)[2] | Method 2 (PPT, Positive Ionization)[1] | Method 3 (LLE, Positive Ionization) |

| Linearity Range (ng/mL) | 2.0 - 6000 | 2 - 2000 (as nM) | 5 - 2560 |

| Correlation Coefficient (r²) | ≥ 0.9978 | Not Reported | > 0.995 |

| Intra-day Precision (%CV) | 2.77 - 3.64 | < 2.5 | 2.4 - 11.2 |

| Inter-day Precision (%CV) | Not Reported | < 2.5 | 2.4 - 11.2 |

| Intra-day Accuracy (%) | 98.3 - 103.9 | 99.4 - 108.0 | 2.5 - 12.9 (as inaccuracy) |

| Inter-day Accuracy (%) | Not Reported | 99.4 - 108.0 | 2.5 - 12.9 (as inaccuracy) |

| Mean Recovery (%) | 92.6 | Not Reported | 80 |

Visualizations

The following diagrams illustrate the experimental workflow.

Caption: Workflow for Protein Precipitation Method.

Caption: Workflow for Liquid-Liquid Extraction Method.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Raltegravir in human plasma. The detailed protocols and performance data presented herein serve as a valuable resource for researchers and scientists in the field of pharmacology and drug development. Proper validation of the method on the specific instrumentation to be used is essential to ensure reliable results.

References

Application Note: High-Throughput Bioanalysis of Raltegravir in Human Plasma Using Raltegravir-d4 as an Internal Standard for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir is a potent antiretroviral drug, the first approved integrase strand transfer inhibitor for the treatment of human immunodeficiency virus (HIV-1) infection.[1][2] It functions by inhibiting the catalytic activity of HIV integrase, an essential enzyme for viral replication.[2] The primary route of Raltegravir metabolism is through glucuronidation, mediated by the enzyme UGT1A1.[1][3] Understanding the pharmacokinetic profile of Raltegravir is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note provides a detailed protocol for a pharmacokinetic study of Raltegravir in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Raltegravir-d4 as a stable isotope-labeled internal standard.

Mechanism of Action and Metabolism of Raltegravir

Raltegravir targets the HIV integrase enzyme, preventing the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. The major elimination pathway for Raltegravir is metabolism via glucuronidation.

Caption: Mechanism of Action and Metabolism of Raltegravir.

Experimental Protocol: Pharmacokinetic Study of Raltegravir

This protocol outlines a typical pharmacokinetic study design for Raltegravir in healthy human subjects.

Study Design

A single-center, open-label, single-dose study is conducted. Healthy adult male and female subjects are enrolled after obtaining informed consent.

Dosing and Sample Collection

-

Dosing: A single oral dose of 400 mg Raltegravir is administered to fasted subjects.

-

Blood Sample Collection: Blood samples (approximately 5 mL) are collected into tubes containing K2-EDTA as an anticoagulant at the following time points: pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, 48, and 72 hours post-dose.[4]

-

Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Raltegravir

-

Raltegravir reference standard

-

This compound (internal standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

-

Spiking: To 100 µL of human plasma, add 10 µL of this compound working solution (IS). For calibration standards and quality control (QC) samples, add the appropriate concentration of Raltegravir working solution.

-

Protein Precipitation: Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.

-

Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, linearly decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI) - Positive or Negative mode can be used. Negative mode may offer better selectivity.[2][5] |

| MRM Transitions | Raltegravir: m/z 445.1 → 316.1; this compound: m/z 449.1 → 320.1 (example transitions, may need optimization) |

| Source Parameters | Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas) |

Experimental Workflow

Caption: Pharmacokinetic Study Workflow.

Data Presentation

Bioanalytical Method Validation Summary

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Parameter | Acceptance Criteria | Typical Results |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Curve Range | Covers expected plasma concentrations | 1 - 5000 ng/mL[6] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Intra-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | ± 8% |

| Inter-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | ± 10% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV < 10% |

| Stability (various conditions) | Analyte concentration within ±15% of nominal | Stable under tested conditions |

Pharmacokinetic Parameters of Raltegravir (400 mg single dose)

The following table summarizes typical pharmacokinetic parameters for Raltegravir in healthy subjects.

| Parameter | Unit | Value (Mean ± SD) or Median [Range] |

| Cmax (Maximum Concentration) | µg/mL | 2.17[7] |

| Tmax (Time to Cmax) | hours | 0.5 - 1.3[8] |

| AUC₀₋₁₂ (Area Under the Curve) | µg*h/mL | 6.91[7] |

| t₁/₂ (Half-life) | hours | ~9[7] |

| Apparent Clearance (CL/F) | L/h | Data not consistently reported |

| Apparent Volume of Distribution (Vd/F) | L | Data not consistently reported |

Conclusion

This application note provides a comprehensive protocol for conducting a pharmacokinetic study of Raltegravir using a validated LC-MS/MS method with this compound as the internal standard. The detailed experimental procedures and data presentation guidelines are intended to assist researchers in accurately characterizing the pharmacokinetic profile of Raltegravir, which is essential for its clinical development and therapeutic use. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in the bioanalytical measurements.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Safety, Tolerability, and Pharmacokinetics of Raltegravir After Single and Multiple Doses in Healthy Subjects (2008) [natap.org]

- 5. Selective and rapid determination of raltegravir in human plasma by liquid chromatography-tandem mass spectrometry in the negative ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive HPLC-MS-MS method for the determination of raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 8. natap.org [natap.org]

Application Notes and Protocols for Raltegravir Analysis: A Comprehensive Guide to Sample Preparation

Introduction

Raltegravir is a potent antiretroviral drug, functioning as an integrase strand transfer inhibitor, pivotal in the management of Human Immunodeficiency Virus (HIV) infection.[1] Accurate quantification of Raltegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and standardized protocols for the three most prevalent sample preparation techniques for Raltegravir analysis: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). These methodologies are designed for researchers, scientists, and professionals in drug development to ensure reliable and reproducible results in the quantitative analysis of Raltegravir.

The following sections present a comparative summary of the quantitative data associated with each technique, detailed step-by-step experimental protocols, and visual workflows to facilitate easy implementation in a laboratory setting.

Quantitative Data Summary

The selection of a sample preparation technique is often guided by the desired analytical performance. The following tables summarize key quantitative parameters for LLE, SPE, and PPT methods for Raltegravir analysis, allowing for a direct comparison of their efficacy.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

| Parameter | Reported Values | References |

| Linearity Range | 2.0 - 6000 ng/mL | [1] |

| 2 - 1000 ng/mL | [2][3] | |

| 5 - 2560 ng/mL | [4] | |

| Extraction Recovery | 92.6% (Raltegravir), 91.8% (IS) | [1][5] |

| 87% | [2][3] | |

| 80% | [4] | |

| Intra-day Precision (%RSD) | < 5.87% | [6] |

| Inter-day Precision (%RSD) | < 8.26% | [6] |

| Accuracy | 97.26% - 101.35% | [6] |

| 94.8% - 106.8% | [2] |

Table 2: Solid-Phase Extraction (SPE) Performance Data

| Parameter | Reported Values | References |

| Linearity Range | 20 - 10,000 ng/mL | [7][8] |

| Extraction Recovery | ~90% (Raltegravir and IS) | [7][8] |

| Intra-day Precision (%CV) | 1.4% - 3.8% | [7] |

| Inter-day Precision (%CV) | 2.4% - 7.9% | [7] |

| Accuracy | 97.5% - 104.4% | [7] |

Table 3: Protein Precipitation (PPT) Performance Data

| Parameter | Reported Values | References |

| Linearity Range | 2 - 2000 nmol/L | [9] |

| 10 - 3000 ng/mL | [1] | |

| Recovery | 105.8% (Raltegravir) | [5] |

| Intra-day Precision (%CV) | < 2.5% (plasma), < 4.8% (PBMCs) | [9] |

| Accuracy | 99.4% - 108.0% (plasma) | [9] |

| 97.9% - 101.4% (PBMCs) | [9] |

Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for each sample preparation technique. Accompanying each protocol is a Graphviz diagram illustrating the workflow for enhanced clarity.

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Protocol:

-

Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.[1]

-

Internal Standard (IS) Addition: Add 50 µL of the internal standard working solution (e.g., Raltegravir-d3) and vortex for 20 seconds.[1]

-

Acidification: Add 50 µL of 0.1% formic acid in water and vortex for another 20 seconds to aid in protein dissociation.[1]

-

Extraction Solvent Addition: Add 2.5 mL of a methylene chloride and n-hexane mixture (50:50, v/v).[1]

-

Extraction: Vortex or rotate the mixture for 10 minutes to ensure thorough extraction.[1]

-

Centrifugation: Centrifuge the samples at approximately 3200 x g for 5 minutes at 10°C to separate the aqueous and organic layers.[1]

-

Supernatant Transfer: Carefully transfer 2.0 mL of the upper organic layer to a new tube.[1]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase and vortex to dissolve.[1]

-

Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[1]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to extract analytes from a complex matrix by adsorbing them onto a solid sorbent, washing away interferences, and then eluting the analyte of interest.

Protocol:

-

Column Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol followed by water through the sorbent bed.

-

Sample Loading: Mix 500 µL of plasma with an appropriate buffer (optimization of pH and ionic strength is crucial) and load the mixture onto the conditioned SPE cartridge.[7]

-

Washing: Wash the cartridge with a weak organic solvent (e.g., a low percentage of methanol in water) to remove endogenous plasma components and other interferences.[7]

-

Elution: Elute Raltegravir and the internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile, potentially with an acid modifier).[7]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

Analysis: Inject the reconstituted sample into the analytical instrument.

Protein Precipitation (PPT)

PPT is a straightforward and rapid method that involves adding a precipitating agent, typically an organic solvent like acetonitrile, to a biological sample to denature and precipitate proteins.

Protocol:

-

Sample Aliquoting: Take an aliquot of the plasma sample (e.g., 50 µL).

-

Precipitating Agent Addition: Add a sufficient volume of cold acetonitrile (e.g., 150 µL, a 3:1 ratio of solvent to sample) to the plasma.[10]

-

Vortexing: Vortex the mixture vigorously for about 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[8]

-

Supernatant Transfer: Carefully collect the supernatant containing Raltegravir and the internal standard.

-

Optional Evaporation and Reconstitution: Depending on the required sensitivity, the supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

-

Analysis: Inject the supernatant or reconstituted sample for chromatographic analysis.